molecular formula C12H22O11 B12404428 Sucrose-d4

Sucrose-d4

Cat. No.: B12404428
M. Wt: 346.32 g/mol
InChI Key: CZMRCDWAGMRECN-TWXGAYLQSA-N
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Description

Sucrose-d4 is a deuterated form of sucrose, where four hydrogen atoms are replaced by deuterium. Sucrose itself is a disaccharide composed of glucose and fructose linked by a glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sucrose-d4 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several methods:

    Chemical Synthesis: One common method involves the catalytic hydrogenation of sucrose in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium.

    Enzymatic Synthesis: Another approach is to use enzymes that can incorporate deuterium into the sucrose molecule during its biosynthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Sucrose-d4 undergoes similar chemical reactions as non-deuterated sucrose, including:

    Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 in the presence of acids or enzymes like invertase.

    Oxidation: It can undergo oxidation reactions to form various oxidation products, such as gluconic acid and fructonic acid.

    Reduction: this compound can be reduced to form sugar alcohols like sorbitol-d4 and mannitol-d4.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).

    Oxidation: Oxidizing agents like potassium permanganate or enzymatic oxidation using glucose oxidase.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

    Hydrolysis: Glucose-d2 and fructose-d2.

    Oxidation: Gluconic acid and fructonic acid.

    Reduction: Sorbitol-d4 and mannitol-d4.

Scientific Research Applications

Sucrose-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the food industry to study the stability and degradation of sucrose in various products.

Mechanism of Action

The mechanism of action of sucrose-d4 is similar to that of non-deuterated sucrose. It acts as a substrate for various enzymes involved in carbohydrate metabolism. The deuterium atoms in this compound can provide insights into the kinetic isotope effects and reaction mechanisms. The molecular targets include enzymes like invertase, sucrase, and various glycosidases.

Comparison with Similar Compounds

    Sucrose: The non-deuterated form of sucrose.

    Maltose: Another disaccharide composed of two glucose units.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness of Sucrose-d4: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and kinetic isotope effects, which are not possible with non-deuterated compounds.

Properties

Molecular Formula

C12H22O11

Molecular Weight

346.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2

InChI Key

CZMRCDWAGMRECN-TWXGAYLQSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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